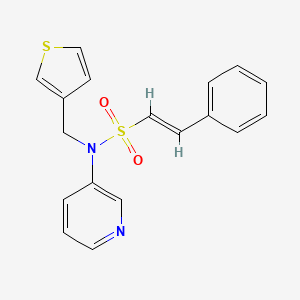

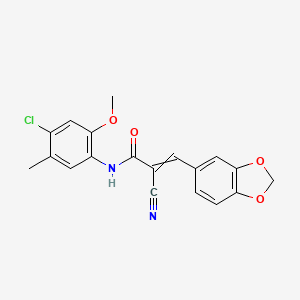

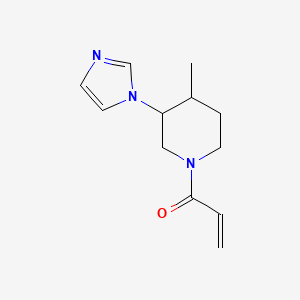

![molecular formula C14H22N2O4S2 B2944590 N,N-diethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]ethanesulfonamide CAS No. 1312007-16-1](/img/structure/B2944590.png)

N,N-diethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]ethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-diethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]ethanesulfonamide, also known as DESI, is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Skeletal Editing of Organic Molecules

The compound has been utilized in the innovative method of skeletal editing of organic molecules through nitrogen atom deletion . This process is significant in the field of synthetic chemistry, where the ability to remove nitrogen atoms can lead to the creation of new molecular structures with potential applications in drug development and materials science .

Antitumor Activity

Research has indicated that derivatives of this compound exhibit potential antitumor activity . Specifically, certain synthesized compounds have shown significant inhibitory activity against the MKN45 cell line, which is a type of gastric carcinoma. This suggests that the compound could be a precursor for the development of new anticancer drugs .

Epidermal Growth Factor Receptor (EGFR) Inhibition

The compound’s derivatives have been explored for their role in inhibiting the EGFR, which is a common target in cancer therapy. By selectively blocking EGFR phosphorylation, these derivatives could suppress tumor cell growth and serve as a basis for the development of new EGFR tyrosine kinase inhibitors .

Chemical Synthesis and Scale-Up

EN300-26575403 has been involved in the scale-up synthesis of reagents for chemical reactions. Its stability and applicability in larger quantities make it a valuable asset for industrial chemical processes and the production of other complex organic compounds .

Medicinal Chemistry Collaborations

The compound has been a part of medicinal chemistry collaborations, where its derivatives are used to enhance custom compound libraries. This is crucial for the discovery of new drugs and the advancement of pharmaceutical research .

Nitrogen Deletion Method Commercialization

The compound has been commercialized for its use in the nitrogen deletion method. This highlights its importance not only in academic research but also in practical applications where researchers can access this reagent for their own experimental needs .

Propriétés

IUPAC Name |

N,N-diethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4S2/c1-3-16(4-2)22(19,20)13-11-15-21(17,18)12-10-14-8-6-5-7-9-14/h5-10,12,15H,3-4,11,13H2,1-2H3/b12-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRJMPMEZMBZBV-ZRDIBKRKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)CCNS(=O)(=O)C=CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)S(=O)(=O)CCNS(=O)(=O)/C=C/C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(diethylsulfamoyl)ethyl]-2-phenylethene-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

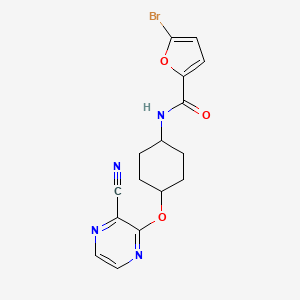

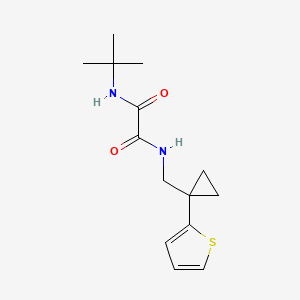

![N-(2,5-dimethylphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2944507.png)

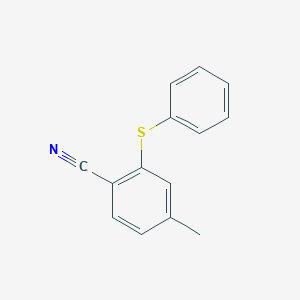

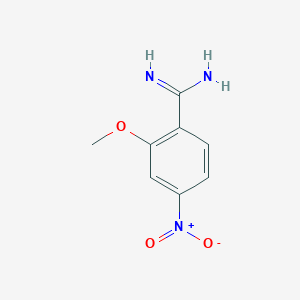

![2-chloro-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid 5,5-dioxide](/img/structure/B2944522.png)

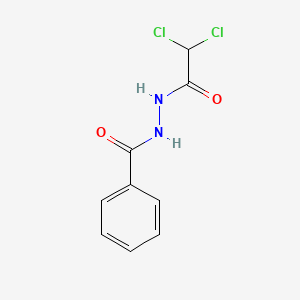

![7-[(3-chlorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2944524.png)